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Compound of Interest

Compound Name:
3-Bromo-2-formylphenylboronic

acid

CAS No.: 928048-12-8

Cat. No.: B1441401

Get Quote

CAS: 928048-12-8 Formula: C₇H₆BBrO₃ Molecular Weight: 228.84 g/mol

Executive Summary
3-Bromo-2-formylphenylboronic acid is not merely a substituted benzene; it is a "privileged

scaffold" that exists in a dynamic equilibrium between an open boronic acid-aldehyde form and

a closed cyclic hemiacetal form known as a benzoxaborole (specifically 7-bromo-1-hydroxy-

1,3-dihydro-2,1-benzoxaborole).

This duality governs its reactivity. The benzoxaborole moiety is a validated pharmacophore

(e.g., Tavaborole, Crisaborole) capable of reversible covalent bonding with biological diols (e.g.,

sugars, tRNA). The 3-bromo substituent provides an orthogonal handle for cross-coupling,

allowing the attachment of this pharmacophore to complex molecular architectures.

Structural Dynamics: The Benzoxaborole
Equilibrium
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Unlike simple phenylboronic acids, this molecule is defined by the interaction between the

electrophilic formyl group at C2 and the nucleophilic boronic acid hydroxyl at C1.

The Equilibrium Mechanism
In solution and the solid state, the molecule predominantly adopts the cyclic benzoxaborole

form. This cyclization is driven by the relief of steric strain and the formation of a stable five-

membered oxaborole ring.
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Figure 1: The tautomeric equilibrium favors the closed benzoxaborole form under neutral

conditions.

Implications for Reactivity[1]
Lewis Acidity: The closed form retains Lewis acidity at the boron center. Binding of a

nucleophile (e.g., hydroxide or a diol) converts the planar sp² boron into a tetrahedral sp³

boronate anion.

Masked Aldehyde: The formyl group is "masked" as a hemiacetal. Standard aldehyde

reactions (e.g., reductive amination) often require conditions that shift the equilibrium back to

the open form.

Synthetic Accessibility
The synthesis of 3-bromo-2-formylphenylboronic acid requires precise regiocontrol to install

three contiguous substituents. The most robust route utilizes 2,6-dibromobenzaldehyde as the

starting material.
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Synthetic Pathway
The strategy involves protecting the aldehyde to prevent nucleophilic attack, followed by a

selective lithium-halogen exchange.

2,6-Dibromobenzaldehyde

Step 1: Protection
(Ethylene Glycol, p-TsOH)

2-(2,6-Dibromophenyl)-1,3-dioxolane

Step 2: Monolithiation
(n-BuLi, -78°C)

Lithium Intermediate
(Li-Halogen Exchange)

Step 3: Borylation
(B(OiPr)3, Quench)

Step 4: Hydrolysis & Cyclization
(HCl/H2O)

Target: 3-Bromo-2-formylphenylboronic acid
(Benzoxaborole Form)
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Figure 2: Step-wise synthesis from 2,6-dibromobenzaldehyde.

Experimental Protocols
Protocol: Synthesis from 2,6-Dibromobenzaldehyde
Objective: Selective mono-borylation of a dibrominated precursor.

Materials:

2,6-Dibromobenzaldehyde (10.0 mmol)

Ethylene glycol (12.0 mmol)

p-Toluenesulfonic acid (catalytic)

n-Butyllithium (1.6 M in hexanes, 10.5 mmol)

Triisopropyl borate (12.0 mmol)

Anhydrous THF, Toluene

Procedure:

Protection (Acetal Formation):

Dissolve 2,6-dibromobenzaldehyde in toluene. Add ethylene glycol and p-TsOH.

Reflux with a Dean-Stark trap until water evolution ceases (approx. 4 hours).

Wash with NaHCO₃, dry (MgSO₄), and concentrate to yield the acetal.

Lithiation & Borylation:

Dissolve the acetal in anhydrous THF under Argon. Cool to -78°C.

Add n-BuLi dropwise over 20 minutes. Critical: Maintain temperature <-70°C to prevent

benzyne formation or double lithiation.

Stir for 30 minutes at -78°C. The solution typically turns yellow/orange.
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Add triisopropyl borate (B(OiPr)₃) rapidly in one portion.

Allow the mixture to warm to room temperature (RT) overnight.

Hydrolysis & Isolation:

Quench with 2M HCl (aq) and stir vigorously for 2 hours at RT. This simultaneously

hydrolyzes the borate ester and removes the acetal protection.

Extract with Ethyl Acetate (3x).

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Purification: Recrystallize from minimal hot water or acetonitrile. The product often

precipitates as the cyclic benzoxaborole.

Protocol: Suzuki-Miyaura Coupling (Using the Br
Handle)
Objective: Coupling the 3-bromo scaffold to an aryl boronic acid partner, retaining the

benzoxaborole moiety.

Note: To prevent the benzoxaborole boron from reacting, use mild bases or protect the

benzoxaborole as a MIDA boronate if selectivity is poor. However, the C-Br bond is generally

more reactive towards oxidative addition than the C-B bond is towards transmetalation under

specific conditions.

Conditions:

Catalyst: Pd(dppf)Cl₂ (3 mol%)

Base: K₃PO₄ (3 equiv)

Solvent: 1,4-Dioxane / Water (9:1)

Temperature: 80°C

Time: 4-12 hours
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Chemo-selective Reactivity Profile
Reaction Type Reactive Site Conditions Outcome

Suzuki Coupling

(Electrophile)
C3-Bromine

Pd(0), Ar-B(OH)₂,

Base

Formation of 7-Aryl-

benzoxaborole.

(Maintains

pharmacophore).[1][2]

Suzuki Coupling

(Nucleophile)
C1-Boron Pd(0), Ar-X

Risk of

polymerization.

Requires protection of

C3-Br or use of highly

active catalyst to favor

C1-B transmetalation.

Reductive Amination C2-Formyl R-NH₂, NaBH₃CN

Formation of

aminomethyl-

phenylboronic acid

(often cyclizes to B-N

heterocycle).

Oxidation C2-Formyl NaClO₂

Formation of 3-bromo-

2-

carboxyphenylboronic

acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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